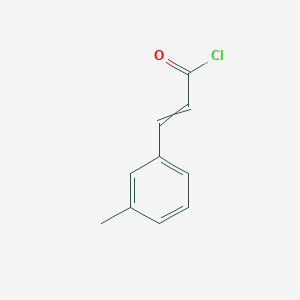

(E)-3-(m-tolyl)prop-2-enoyl chloride

説明

“(E)-3-(m-tolyl)prop-2-enoyl chloride” is an α,β-unsaturated acyl chloride characterized by a conjugated enoyl chloride moiety attached to a meta-methyl-substituted phenyl (m-tolyl) group. Its molecular formula is C₁₀H₉ClO, with a molecular weight of 180.63 g/mol. The (E)-configuration of the double bond ensures planarity, facilitating conjugation between the carbonyl and aromatic systems, which influences its electronic properties and reactivity .

This compound is typically synthesized via Friedel-Crafts acylation or halogenation of precursor enoic acids. Its high reactivity as an acyl chloride makes it a valuable intermediate in organic synthesis, particularly for constructing amides, esters, or heterocycles. Applications include pharmaceutical precursor development, agrochemicals, and materials science. Structural confirmation of such compounds often relies on crystallographic tools like SHELX, a widely used software suite for small-molecule refinement .

特性

IUPAC Name |

3-(3-methylphenyl)prop-2-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBPHWLIGRZJAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

(E)-3-m-Tolyl-acryloyl chloride can be synthesized through the reaction of (E)-3-m-Tolyl-acrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added dropwise. The reaction mixture is then heated to facilitate the formation of the acryloyl chloride.

Industrial Production Methods

In an industrial setting, the production of (E)-3-m-Tolyl-acryloyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.

化学反応の分析

Types of Reactions

(E)-3-m-Tolyl-acryloyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming amides, esters, or thioesters, respectively.

Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with nucleophiles or electrophiles.

Polymerization: The compound can undergo polymerization reactions to form polyacrylates, which are useful in various applications.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.

Addition Reactions: Reagents such as hydrogen bromide (HBr) or boron trifluoride (BF₃) can be used to facilitate addition reactions.

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Polyacrylates: Formed through polymerization reactions.

科学的研究の応用

(E)-3-m-Tolyl-acryloyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create various derivatives and polymers.

Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of drug delivery systems and therapeutic agents.

Industry: Applied in the production of specialty chemicals, coatings, and adhesives.

作用機序

The mechanism of action of (E)-3-m-Tolyl-acryloyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon in the acryloyl chloride is susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

類似化合物との比較

Comparison with Similar Compounds

The reactivity and applications of “(E)-3-(m-tolyl)prop-2-enoyl chloride” can be contextualized by comparing it to structurally related α,β-unsaturated acyl chlorides and aromatic enoyl derivatives. Below is a detailed analysis:

Key Findings

Substituent Effects: The meta-methyl group in “(E)-3-(m-tolyl)prop-2-enoyl chloride” donates electrons via hyperconjugation, slightly reducing the electrophilicity of the carbonyl carbon compared to cinnamoyl chloride. This makes it less reactive in nucleophilic acyl substitutions but more stable during storage . Steric Considerations: Unlike ortho-substituted analogs, the meta-methyl group minimizes steric hindrance, allowing efficient reactions with bulky nucleophiles (e.g., tertiary amines).

Reactivity Trends :

- Cinnamoyl chloride (unsubstituted phenyl) exhibits the highest reactivity due to unhindered electrophilicity, making it preferred for rapid acylations.

- Para-substituted derivatives show intermediate reactivity, while ortho-substituted analogs are rarely used due to steric challenges.

Applications: The m-tolyl derivative’s balance of stability and reactivity suits it for controlled syntheses, such as stepwise peptide couplings or metal-organic framework (MOF) construction. In contrast, Chicoric Acid (a structurally distinct α,β-unsaturated ester from Echinacea purpurea) is employed in pharmacological research for its antioxidant properties, highlighting how enoyl systems diversify across functional groups (esters vs. acyl chlorides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。